N-{2-[4,5-dimethoxy-2-(morpholin-4-ylsulfonyl)phenyl]ethyl}acetamide
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Overview
Description
N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine-4-sulfonyl group and dimethoxy substitutions on a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with dimethoxy substitutions can be synthesized through electrophilic aromatic substitution reactions.
Introduction of the morpholine-4-sulfonyl group:
Formation of the ethyl linkage: The ethyl linkage is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Acetylation: The final step involves the acetylation of the ethylamine intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETIC ACID: This compound is similar in structure but contains a carboxylic acid group instead of an acetamide group.
N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ETHANOL: This compound contains an alcohol group instead of an acetamide group.
Uniqueness
N-{2-[4,5-DIMETHOXY-2-(MORPHOLINE-4-SULFONYL)PHENYL]ETHYL}ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H24N2O6S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(4,5-dimethoxy-2-morpholin-4-ylsulfonylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C16H24N2O6S/c1-12(19)17-5-4-13-10-14(22-2)15(23-3)11-16(13)25(20,21)18-6-8-24-9-7-18/h10-11H,4-9H2,1-3H3,(H,17,19) |
InChI Key |
SYDCJBOTVBXOTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)OC)OC |
Origin of Product |
United States |
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